Zamifenacin fumarate
Overview
Description
Zamifenacin fumarate is a selective antagonist of muscarinic M3 acetylcholine receptors. It is known for its ability to inhibit gastrointestinal motility without causing significant cardiovascular effects . This compound has been studied for its potential therapeutic applications, particularly in the treatment of irritable bowel syndrome .
Mechanism of Action
Target of Action
Zamifenacin fumarate, also known as UK-76654, is a selective antagonist of the muscarinic M3 receptor . The M3 receptor is a type of muscarinic acetylcholine receptor that plays a crucial role in the contraction of smooth muscles and the regulation of endocrine gland secretions .
Mode of Action
This compound works by selectively antagonizing the muscarinic M3 receptor . This means it binds to the M3 receptor and inhibits its function, thereby preventing the receptor from responding to its natural ligand, acetylcholine . This inhibition results in decreased contractions of smooth muscles, such as those found in the gastrointestinal tract .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor signaling pathway. By inhibiting the M3 receptor, this compound disrupts the normal signaling process, leading to decreased muscle contractions . This can have downstream effects on various physiological processes, particularly those related to gastrointestinal motility .
Pharmacokinetics
This compound is rapidly metabolized in vitro by liver microsomes from rat, dog, and man . It exhibits extensive plasma protein binding, with human plasma showing 20 and 10-fold higher binding than that in rat and dog respectively . Following oral administration, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse. Oral clearance in humans is low as a result of increased metabolic stability and increased plasma protein binding compared with animals .
Result of Action
The primary result of this compound’s action is the inhibition of gastrointestinal motility . This is due to its antagonistic effect on the M3 receptor, which plays a key role in the contraction of smooth muscles in the gastrointestinal tract . By inhibiting these contractions, this compound can help to alleviate symptoms associated with conditions such as irritable bowel syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its metabolism and efficacy. Additionally, individual variations in liver function and plasma protein levels can impact the drug’s bioavailability and therapeutic effect
Biochemical Analysis
Biochemical Properties
Zamifenacin fumarate plays a crucial role in biochemical reactions by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion. This compound interacts with the M3 receptor with high affinity (pKi value of 8.52) and also shows some interaction with M2, M1, and M4 receptors . By binding to these receptors, this compound inhibits their activity, leading to reduced gastrointestinal motility .
Cellular Effects
This compound affects various cell types and cellular processes. In smooth muscle cells, it inhibits contraction by blocking the M3 receptor, which is responsible for mediating acetylcholine-induced contractions. This leads to a decrease in gastrointestinal motility . Additionally, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the M3 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic M3 receptor, thereby preventing acetylcholine from activating the receptor. This inhibition results in decreased intracellular calcium levels, which in turn reduces smooth muscle contraction . The compound’s selective antagonism of the M3 receptor also minimizes its effects on other muscarinic receptors, reducing the likelihood of adverse cardiovascular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored under desiccating conditions at +4°C and can be stored for up to 12 months . Its stability may decrease when exposed to moisture or higher temperatures. Long-term studies have shown that this compound maintains its inhibitory effects on gastrointestinal motility over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces gastrointestinal motility without causing significant adverse effects . At higher doses, this compound may cause toxic effects, including potential impacts on other physiological systems . It is essential to determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The primary metabolic step involves the opening of the methylenedioxy ring to yield the catechol, which is then further metabolized . In humans, this metabolite is excreted as the glucuronide conjugate, while in animal species, it undergoes additional methylation . These metabolic processes are crucial for the compound’s clearance and overall pharmacokinetics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits moderate oral bioavailability and is distributed widely in the body . The compound’s transport involves interactions with specific transporters and binding proteins, which facilitate its movement across cellular membranes . This compound’s distribution is influenced by its affinity for different tissues and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the muscarinic M3 receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zamifenacin fumarate involves multiple steps, starting with the preparation of the core piperidine structure. The key steps include:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The benzodioxole and diphenylmethoxy groups are introduced through nucleophilic substitution reactions.
Formation of the Fumarate Salt: The final step involves the reaction of the synthesized Zamifenacin with fumaric acid to form the fumarate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as sodium hydride and potassium carbonate are commonly used.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of muscarinic receptor antagonists.
Medicine: Studied in clinical trials for its efficacy in treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.
Comparison with Similar Compounds
Darifenacin: Another muscarinic M3 receptor antagonist used to treat urinary incontinence.
Tolterodine: A muscarinic receptor antagonist used for overactive bladder.
Solifenacin: Similar to Darifenacin, used for overactive bladder.
Uniqueness of Zamifenacin Fumarate: this compound is unique in its high selectivity for muscarinic M3 receptors and its minimal cardiovascular effects. This makes it particularly suitable for treating gastrointestinal disorders without causing significant side effects .
Properties
IUPAC Name |
(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKTAIGYOVZEZ-ZHWJIHCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127308-98-9 | |
Record name | Zamifenacin fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZAMIFENACIN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCS9BM2UNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.